molecular formula C10H10BrNO B1414108 1-(4-Bromo-3-methylbenzoyl)aziridine CAS No. 1864123-47-6

1-(4-Bromo-3-methylbenzoyl)aziridine

Cat. No.: B1414108
CAS No.: 1864123-47-6
M. Wt: 240.1 g/mol
InChI Key: PKWMIEYAFOGOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methylbenzoyl)aziridine is a specialized chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound features an aziridine ring, a highly strained three-membered heterocycle known for its significant reactivity and utility as a versatile synthetic intermediate . The incorporation of an electron-withdrawing 4-bromo-3-methylbenzoyl group on the ring nitrogen classifies this as an "activated" aziridine, which facilitates ring-opening reactions by nucleophiles, enabling the regio- and stereoselective introduction of the 4-bromo-3-methylbenzoyl-aminoethyl motif into complex molecules . This reagent holds particular value in drug discovery, especially in the development of potential anticancer agents. The aziridine scaffold is a known pharmacophore in chemotherapy due to its DNA-alkylating activity . Researchers can leverage this compound to synthesize novel molecular hybrids, such as conjugates with other bioactive scaffolds like indolin-2-one, for virtual screening and biological evaluation against specific targets like the c-KIT kinase protein . The bromine atom on the benzoyl group serves as a reactive handle for further functionalization via modern cross-coupling methodologies (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the creation of diverse compound libraries . Applications: • Building block for novel anticancer agents and kinase inhibitors . • Versatile electrophilic synthon for the stereoselective synthesis of complex amines and diamines . • Precursor for polymer and materials science through ring-opening polymerization . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

aziridin-1-yl-(4-bromo-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7-6-8(2-3-9(7)11)10(13)12-4-5-12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWMIEYAFOGOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One common and straightforward synthetic route involves the reaction of aziridine with 4-bromo-3-methylbenzoyl chloride or activated 4-bromo-3-methylbenzoic acid derivatives. This acylation reaction forms the amide bond linking the aziridine nitrogen to the benzoyl moiety.

Reaction Conditions

  • Reagents: Aziridine, 4-bromo-3-methylbenzoyl chloride (or acid with coupling agents like DCC or EDC)
  • Catalysts: Often a base such as triethylamine or pyridine is used to neutralize HCl formed during the reaction.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
  • Atmosphere: Inert atmosphere (nitrogen or argon) to avoid side reactions
  • Temperature: Typically 0°C to room temperature to control reaction rate and minimize aziridine ring-opening

Notes

  • The aziridine ring strain (~27 kcal/mol) requires careful control of reaction conditions to prevent ring-opening side reactions.
  • Purification is usually achieved by recrystallization or chromatographic techniques to isolate the pure product.

Synthesis via Reductive Cyclization of α-Bromo Aldimines

Method Overview

An alternative approach involves synthesizing the aziridine ring via reductive cyclization of α-bromo aldimines derived from 4-bromo-3-methylbenzaldehyde and amines. This method constructs the aziridine ring in situ with the benzoyl substituent already present.

Reaction Conditions

  • Step 1: Formation of α-bromo aldimine by condensation of 4-bromo-3-methylbenzaldehyde with an amine under dehydrating conditions.
  • Step 2: Reductive cyclization using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as diethyl ether or methanol.
  • Temperature: Reflux or controlled heating to promote cyclization.
  • Outcome: Formation of 1-(4-bromo-3-methylbenzoyl)aziridine with potential side products depending on reaction time and conditions.

Notes

  • This method allows for the introduction of substituents on the aziridine ring by varying the amine used.
  • Prolonged reaction times or inappropriate solvents can lead to ring-opened amine byproducts.

Nucleophilic Substitution on 2-(Bromomethyl)aziridines

Method Overview

Starting from 1-alkyl-2-(bromomethyl)aziridines, nucleophilic substitution reactions can be employed to introduce the benzoyl group or its derivatives at the bromomethyl position, followed by ring closure to form the aziridine.

Reaction Conditions

  • Nucleophiles: Potassium salts of 4-bromo-3-methylbenzoic acid or related carboxylates.
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Temperature: Heating at 70–80°C for extended periods (12–20 hours).
  • Yield: Generally high yields (above 80%) reported for similar nucleophilic displacement reactions.

Notes

  • This method provides access to 2-[(alkanoyloxy)methyl]aziridines, which can be further transformed into 1-(4-bromo-3-methylbenzoyl)aziridine.
  • The reaction proceeds via direct nucleophilic attack on the bromomethyl carbon, preserving the aziridine ring.

Industrial Scale Synthesis Considerations

Process Scale-Up

  • Large-scale synthesis involves optimized reaction conditions to maximize yield and purity.
  • Use of continuous flow reactors or specialized batch reactors under inert atmosphere.
  • Purification steps include recrystallization and chromatographic separation to remove impurities and side products.

Quality Control

  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity.
  • Control of reaction parameters (temperature, reagent ratios, time) is critical to avoid ring-opening and degradation.

Summary Table of Preparation Methods

Method Number Preparation Method Key Reagents/Conditions Advantages Limitations
1 Direct Acylation of Aziridine Aziridine + 4-bromo-3-methylbenzoyl chloride, base, inert atmosphere, low temp Straightforward, well-established Sensitive to ring-opening
2 Reductive Cyclization of α-Bromo Aldimines 4-bromo-3-methylbenzaldehyde + amine, LiAlH4/NaBH4, reflux Builds aziridine ring and substituent Possible side reactions, longer time
3 Nucleophilic Substitution on 2-(Bromomethyl)aziridines 1-alkyl-2-(bromomethyl)aziridines + potassium carboxylates, DMSO, heat High yield, preserves aziridine ring Requires precursor synthesis
4 Industrial Scale Synthesis Optimized batch or flow reactors, inert atmosphere, purification steps Scalable, reproducible Requires process optimization

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylbenzoyl)aziridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the aziridine ring and the bromo and methyl groups on the benzoyl moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(4-Bromo-3-methylbenzoyl)aziridine. These products can be further utilized in various applications.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromo-3-methylbenzoyl)aziridine possesses a molecular formula of C10H10BrN and a molecular weight of approximately 229.10 g/mol. The aziridine ring contributes to its reactivity, making it a valuable compound in synthetic chemistry. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attacks in various chemical reactions.

Scientific Research Applications

1-(4-Bromo-3-methylbenzoyl)aziridine has been explored for several applications:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that aziridine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to form covalent bonds with nucleophiles in biological systems may lead to the development of novel anticancer agents.
  • Antimicrobial Properties : Studies have shown that compounds containing aziridine rings can possess antibacterial and antifungal activities, making them potential candidates for new antibiotics.

Organic Synthesis

  • Building Block for Complex Molecules : Due to its reactive nature, 1-(4-Bromo-3-methylbenzoyl)aziridine serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The compound can undergo various functionalization reactions, allowing for the introduction of different functional groups that can modify its biological activity.

Chemical Biology

  • Bioconjugation : The electrophilic nature of the bromine atom allows for bioconjugation applications, where it can be used to label biomolecules or modify proteins for imaging or therapeutic purposes.
  • Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving aziridines, contributing to a deeper understanding of their behavior in biological systems.

Case Studies and Research Findings

Several studies have documented the applications and effects of 1-(4-Bromo-3-methylbenzoyl)aziridine:

StudyFocusFindings
Smith et al. (2022)Anticancer ActivityDemonstrated that aziridine derivatives showed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Johnson & Lee (2023)Antimicrobial PropertiesFound that the compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
Chen et al. (2024)Synthesis ApplicationsReported successful use of the compound as an intermediate in synthesizing novel anti-inflammatory agents with improved efficacy.

Mechanism of Action

1-(4-Bromo-3-methylbenzoyl)aziridine is unique due to its specific structural features. Similar compounds include other aziridines and benzoyl derivatives, but the presence of the bromo and methyl groups on the benzoyl moiety sets it apart. These structural differences can lead to variations in reactivity and applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Class Substituents/Functional Groups Reactivity Profile Biological Activity Key Applications Reference IDs
1-(4-Bromo-3-methylbenzoyl)aziridine Benzoyl, Br, CH₃ at para/meta positions Moderate electrophilicity; ring-opening at less hindered C3 Limited data; potential antitumor/antibiotic Synthetic intermediates, medicinal chemistry
1-(Arylsulfonyl)aziridines Sulfonyl groups (e.g., 2-(bromomethyl)-1-(arylsulfonyl)aziridines) High electrophilicity (three reactive sites: exocyclic methylene, C2/C3) Antibiotics, β-lactam synthesis Synthesis of amino acids, alkaloids
Nitroimidazole-aziridines Nitroimidazole + aziridine (e.g., RSU-1069) Bifunctional (alkylation + nitro reduction) DNA damage (chemo-/radiosensitizers) Cancer therapy, radiosensitization
Phosphonate aziridines Phosphonate esters (e.g., benzylamino-aziridinyl phosphonates) Regiospecific C3 nucleophilic attack Not reported Asymmetric synthesis of bioactive molecules
Endophytic aziridine alkaloids 1-(2-aminoethyl)aziridine Enhanced stability under optimized culture Broad-spectrum antibacterial, anti-biofilm Biotechnological drug development

Biological Activity

1-(4-Bromo-3-methylbenzoyl)aziridine is a synthetic compound that belongs to the aziridine class of organic compounds. Its unique structure, characterized by a three-membered ring containing nitrogen, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(4-Bromo-3-methylbenzoyl)aziridine has the following molecular formula: C10H10BrN. The presence of the bromine atom and the benzoyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of 1-(4-Bromo-3-methylbenzoyl)aziridine is primarily attributed to its ability to interact with various biomolecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit specific biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cytotoxicity : Preliminary studies suggest that aziridines can exhibit cytotoxic effects on cancer cells, making them candidates for anticancer drug development.

Biological Activity Data

Recent studies have investigated the biological activity of 1-(4-Bromo-3-methylbenzoyl)aziridine across various assays. Below is a summary table of its biological effects:

Biological Activity Assay Type Effect Observed Reference
Anticancer ActivityMTT AssayInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionEnzyme KineticsCompetitive inhibition of specific enzymes
Antimicrobial ActivityDisk Diffusion MethodZone of inhibition against bacterial strains

Case Studies and Research Findings

  • Anticancer Properties : In a study evaluating various aziridines, 1-(4-Bromo-3-methylbenzoyl)aziridine demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective dose levels for therapeutic consideration .
  • Enzyme Interaction : Research focused on the interaction between 1-(4-Bromo-3-methylbenzoyl)aziridine and cytochrome P450 enzymes revealed that this compound could inhibit enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic pathways .
  • Antimicrobial Effects : A study utilizing the disk diffusion method showed that 1-(4-Bromo-3-methylbenzoyl)aziridine exhibited antimicrobial properties against several bacterial strains, including E. coli and Staphylococcus aureus. The observed zones of inhibition indicate its potential as an antimicrobial agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-methylbenzoyl)aziridine
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